molecular formula C22H25FN4O4 B2773516 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-20-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2773516
CAS RN: 898432-20-7
M. Wt: 428.464
InChI Key: XCJOKNRAVYGAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.464. The purity is usually 95%.
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Scientific Research Applications

Selective Orexin Receptor Antagonism and Binge Eating

A study explored the effects of selective orexin receptor antagonists on compulsive food consumption in a model of binge eating in female rats. This research highlights the potential therapeutic applications of orexin receptor antagonists in treating eating disorders with a compulsive component, suggesting a novel pharmacological approach to managing such conditions (Piccoli et al., 2012).

Structural Analysis of Benzoxazole Derivatives

Research into the crystal structure of benzoxazole derivatives, including the synthesis and biological evaluation of these compounds as antihistaminic and antimicrobial agents, has been documented. This structural insight can inform the design of new therapeutic agents with improved efficacy and safety profiles (Özbey et al., 2001).

Imaging Cerebral β-amyloid Plaques in Alzheimer's Disease

Innovative radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging. These findings offer a promising avenue for the early diagnosis and monitoring of Alzheimer's disease progression (Cui et al., 2012).

Intracellular Calcium Activity Modulation

Substituted benzoxazines have shown moderate activity on intracellular calcium, indicating potential applications in the modulation of calcium-related physiological and pathological processes. The homoveratrylamino moiety, in particular, exhibited superior potency, opening new research paths for calcium-mediated disorders treatment (Bourlot et al., 1998).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-2-4-16(23)5-3-15)13-24-21(28)22(29)25-17-6-7-19-20(12-17)31-14-30-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOKNRAVYGAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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